molecular formula C10H6Br2O2 B2906458 7-bromo-4-(bromomethyl)-2h-chromen-2-one CAS No. 1501118-77-9

7-bromo-4-(bromomethyl)-2h-chromen-2-one

Cat. No.: B2906458
CAS No.: 1501118-77-9
M. Wt: 317.964
InChI Key: GYIQHWNVXGYRKN-UHFFFAOYSA-N
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Description

7-bromo-4-(bromomethyl)-2h-chromen-2-one is a brominated derivative of chromen-2-one, also known as coumarin. This compound is characterized by the presence of two bromine atoms, one at the 7th position and another at the 4th position as a bromomethyl group. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-(bromomethyl)-2h-chromen-2-one typically involves the bromination of chromen-2-one derivatives. One common method is the bromination of 4-methylcoumarin using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-bromo-4-(bromomethyl)-2h-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

7-bromo-4-(bromomethyl)-2h-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-bromo-4-(bromomethyl)-2h-chromen-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound’s ability to undergo redox reactions also contributes to its biological activity by generating reactive oxygen species (ROS) that can induce oxidative stress in cells .

Comparison with Similar Compounds

  • 4-Bromo-2-nitrobenzoic acid
  • 7-Bromo-4-hydroxycoumarin
  • 7-Bromochroman-4-one

Comparison: 7-bromo-4-(bromomethyl)-2h-chromen-2-one is unique due to the presence of both bromine atoms, which enhances its reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of chemical reactions and applications. For instance, 7-Bromo-4-hydroxycoumarin lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

7-bromo-4-(bromomethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIQHWNVXGYRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)C=C2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501118-77-9
Record name 7-bromo-4-(bromomethyl)-2H-chromen-2-one
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